1-Hydroxy-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
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Overview
Description
1-Hydroxy-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a synthetic compound that belongs to the class of diarylpentanoids. This compound is structurally related to curcumin, a natural product known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1,5-diketone under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit pathways such as NF-κB, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Properties
CAS No. |
630128-17-5 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-hydroxy-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O4/c1-22-17-9-4-14(5-10-17)3-8-16(20)13-19(21)15-6-11-18(23-2)12-7-15/h3-13,21H,1-2H3 |
InChI Key |
FOBNDTOCKVHEGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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